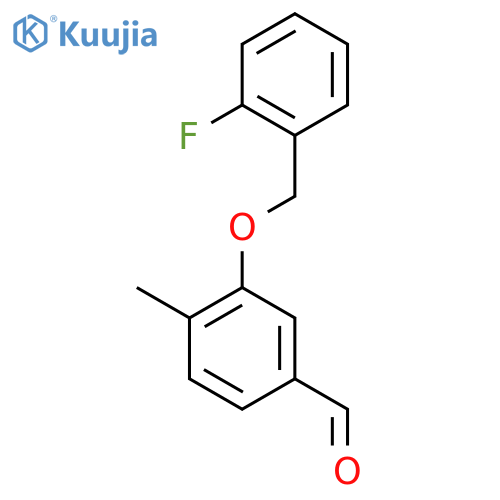

Cas no 2918932-67-7 (3-((2-FluorobenZyl)oxy)-4-methylbenZaldehyde)

3-((2-FluorobenZyl)oxy)-4-methylbenZaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-((2-fluorobenzyl)oxy)-4-methylbenzaldehyde

- 2918932-67-7

- MFCD34780687

- 3-((2-FluorobenZyl)oxy)-4-methylbenZaldehyde

-

- インチ: 1S/C15H13FO2/c1-11-6-7-12(9-17)8-15(11)18-10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3

- InChIKey: FOAGWLCQKASXOR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1COC1C=C(C=O)C=CC=1C

計算された属性

- せいみつぶんしりょう: 244.08995782g/mol

- どういたいしつりょう: 244.08995782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-((2-FluorobenZyl)oxy)-4-methylbenZaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB602532-1g |

3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde; . |

2918932-67-7 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB602532-250mg |

3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde; . |

2918932-67-7 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB602532-5g |

3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde; . |

2918932-67-7 | 5g |

€2218.40 | 2024-07-19 |

3-((2-FluorobenZyl)oxy)-4-methylbenZaldehyde 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Song-Bo Lu,Hongxin Chai,Jas S. Ward,Mao Quan,Jin Zhang,Kari Rissanen,Ray Luo Chem. Commun., 2020,56, 888-891

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

3-((2-FluorobenZyl)oxy)-4-methylbenZaldehydeに関する追加情報

Exploring 3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde (CAS No. 2918932-67-7): Properties, Applications, and Innovations

In the realm of specialty chemicals, 3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde (CAS No. 2918932-67-7) stands out as a versatile intermediate with significant potential in pharmaceutical and material science applications. This compound, characterized by its fluorinated benzyl ether and aldehyde functional groups, has garnered attention for its unique structural properties and reactivity. Researchers and industry professionals are increasingly exploring its role in drug discovery, organic synthesis, and flavor/fragrance formulations, aligning with the growing demand for high-performance chemical building blocks.

The molecular structure of 3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde combines a 4-methylbenzaldehyde core with a 2-fluorobenzyloxy substituent, offering a balance of lipophilicity and electronic effects. This design enhances its utility in cross-coupling reactions and Schiff base formation, critical for developing biologically active compounds. Recent studies highlight its relevance in antimicrobial agent synthesis, where the fluorine atom improves metabolic stability—a key consideration in modern medicinal chemistry.

From an industrial perspective, the compound’s applications extend to agrochemicals and functional materials. Its aldehyde moiety serves as a precursor for UV stabilizers and liquid crystal displays (LCDs), addressing trends in sustainable electronics. Notably, its compatibility with green chemistry principles—such as solvent-free reactions—resonates with the push for eco-friendly manufacturing processes. Users searching for "fluorinated aromatic aldehydes" or "benzyl ether applications" will find this compound particularly relevant.

Innovations in catalytic methodologies have further expanded the scope of 3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde. For instance, its use in palladium-catalyzed C-H activation has streamlined the synthesis of heterocyclic scaffolds, a hot topic in organic chemistry forums. Additionally, its role in photoredox catalysis aligns with the surge in interest around visible-light-driven reactions, a frequently searched term in academic databases.

Quality and safety are paramount when handling 3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde. Reputable suppliers provide high-purity grades (>98%) with detailed analytical certificates (HPLC, NMR), ensuring compliance with REACH and GMP standards. As the chemical industry shifts toward digital documentation, blockchain-based batch tracking for such compounds is gaining traction—a topic frequently queried in supply chain optimization discussions.

Looking ahead, the demand for 3-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde is projected to rise, driven by its adaptability in personalized medicine and smart materials. Its integration into AI-driven molecular design platforms exemplifies the intersection of computational chemistry and traditional synthesis—a trend dominating scientific search queries. For laboratories seeking cost-effective alternatives to patented intermediates, this compound offers a compelling solution.

2918932-67-7 (3-((2-FluorobenZyl)oxy)-4-methylbenZaldehyde) 関連製品

- 1011267-30-3(2-(3-Aminopyridin-1-ium-1-yl)acetate)

- 10294-31-2(Gold(I) iodide)

- 2165480-97-5((3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol)

- 2034481-45-1(1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one)

- 912846-64-1(2,2,2-trifluoro-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone)

- 1464878-69-0(2H,4H,5H,7H-pyrano3,4-cpyrazole-3-carboxylic acid)

- 2680779-00-2(3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid)

- 39150-45-3(4-Amino-3,5-dibromobenzenesulfonamide)

- 2680710-68-1(tert-butyl N-methyl-N-2-(4-sulfamoylphenoxy)ethylcarbamate)

- 60803-25-0(2-Tert-butyl-4-iodophenol)